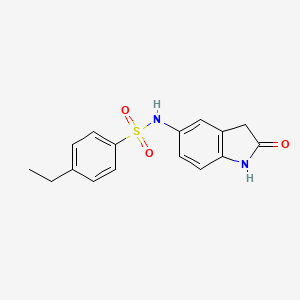

1-(3-(Phenylethynyl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

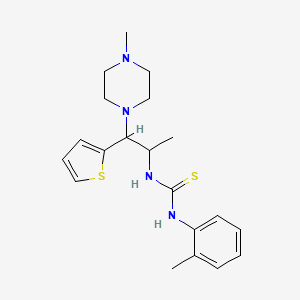

The compound "1-(3-(Phenylethynyl)phenyl)ethanone" is a chemical entity that can be associated with a variety of research areas, including organic synthesis, catalysis, and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related phenylethynyl compounds involves the use of copper(I) complexes, as seen in the preparation of phenylethynyl[1,1,1-tris(diphenylphosphinomethyl)ethane]copper(I) complex, which is prepared by reacting phenylethynyl-copper(I) with tdpme in good yield . This suggests that similar copper(I)-mediated reactions could potentially be used for the synthesis of "1-(3-(Phenylethynyl)phenyl)ethanone."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For instance, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using different computational methods and found to be in agreement with experimental data . This indicates that computational methods such as DFT could be employed to predict the molecular structure of "1-(3-(Phenylethynyl)phenyl)ethanone."

Chemical Reactions Analysis

The reactivity of phenylethynyl copper(I) complexes with different hydrogen compounds has been studied, showing that the complex reacts with highly active hydrogen compounds but not with moderately active ones . This information could be useful in predicting the reactivity of "1-(3-(Phenylethynyl)phenyl)ethanone" with various substrates.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, the vibrational frequencies, HOMO-LUMO analysis, and molecular docking studies of similar ethanone derivatives have been conducted to understand their stability, charge transfer, and potential biological activity . These studies provide a framework for analyzing the properties of "1-(3-(Phenylethynyl)phenyl)ethanone," such as its optical properties, which have been studied in ferrocenyl ethanone derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Cinnamic acid derivatives, which share a structural motif with 1-(3-(Phenylethynyl)phenyl)ethanone, have been extensively studied for their anticancer properties. These compounds exhibit significant potential due to their rich medicinal tradition and the variety of synthetic antitumor agents developed from them. This interest is fueled by their chemical versatility, offering multiple reactive sites for modification and therapeutic application development (De, Baltas, & Bedos-Belval, 2011).

Ethnobotanical and Phytochemical Studies

Research into ethnobotanical properties and the phytochemistry of various plants, including unexplored species, has highlighted the potential of natural compounds in traditional medicine. This area of study often uncovers novel bioactive compounds that could lead to the development of new therapeutic agents. For instance, studies on Ehretia laevis have documented its use in traditional medicine for diabetes and venom neutralization, indicating the vast potential of natural compounds in drug discovery (Thakre Rushikesh et al., 2016).

Natural Product Chemistry and Bioactivity

Phenylethanoid glycosides and their biological activities have been the subject of extensive reviews, showcasing their widespread occurrence in plants and their significant chemophenetic value. These studies provide a foundation for understanding the structural diversity and potential bioactivities of phenylethanoid derivatives, which could relate to the research on 1-(3-(Phenylethynyl)phenyl)ethanone (Frezza et al., 2022).

Advanced Oxidation Processes for Environmental Remediation

The degradation of pollutants via advanced oxidation processes (AOPs) has been reviewed, highlighting pathways, by-products, and the application of various redox mediators to enhance the efficiency of these processes. This area of research is critical for addressing the environmental impact of organic pollutants and could provide insights into the environmental applications of phenyl derivatives (Qutob et al., 2022).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific structural motifs, including phenyl derivatives, is an emerging field of research. These chemosensors have applications in detecting metal ions, anions, and neutral molecules, demonstrating the versatility of phenyl-based compounds in analytical chemistry (Roy, 2021).

Wirkmechanismus

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . These interactions can be helpful in developing new useful derivatives .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological changes

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, affecting a range of biochemical pathways .

Result of Action

Similar compounds have been found to possess various biological activities, which could suggest potential effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

1-[3-(2-phenylethynyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-9,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGCSSCZFGGIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C#CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Phenylethynyl)phenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)

![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)

![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)

![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2518061.png)